molecular formula C15H14ClNO2 B276565 2-Chloro-4-[(2-methylbenzyl)amino]benzoic acid

2-Chloro-4-[(2-methylbenzyl)amino]benzoic acid

Cat. No. B276565
M. Wt: 275.73 g/mol
InChI Key: YHFXRSOCNRZQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[(2-methylbenzyl)amino]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 158-160°C. This compound is also known by its chemical name, diclofenac, and is widely used as a non-steroidal anti-inflammatory drug (NSAID).

Mechanism Of Action

The mechanism of action of diclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, diclofenac reduces inflammation, relieves pain, and reduces fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a role in leukocyte recruitment and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of diclofenac is its well-established pharmacological profile, which makes it a useful tool for studying the role of COX enzymes and prostaglandins in various diseases. However, one of the limitations of diclofenac is its potential for off-target effects, which may complicate the interpretation of experimental data.

Future Directions

There are several future directions for research on diclofenac. One area of interest is the development of novel diclofenac derivatives that have improved pharmacological properties and reduced off-target effects. Another area of interest is the investigation of diclofenac's potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the molecular mechanisms underlying diclofenac's anti-inflammatory and analgesic effects.

Synthesis Methods

The synthesis of 2-Chloro-4-[(2-methylbenzyl)amino]benzoic acid involves the reaction of 2,6-dichloroaniline with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield diclofenac.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is widely used to treat conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. In addition to its use as an 2-Chloro-4-[(2-methylbenzyl)amino]benzoic acid, diclofenac has also been investigated for its potential applications in the treatment of various other diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

2-Chloro-4-[(2-methylbenzyl)amino]benzoic acid

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

2-chloro-4-[(2-methylphenyl)methylamino]benzoic acid

InChI

InChI=1S/C15H14ClNO2/c1-10-4-2-3-5-11(10)9-17-12-6-7-13(15(18)19)14(16)8-12/h2-8,17H,9H2,1H3,(H,18,19)

InChI Key

YHFXRSOCNRZQDT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNC2=CC(=C(C=C2)C(=O)O)Cl

Canonical SMILES

CC1=CC=CC=C1CNC2=CC(=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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